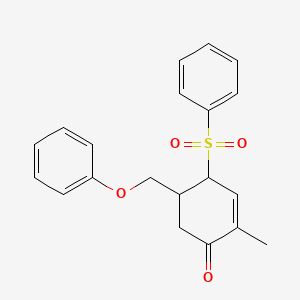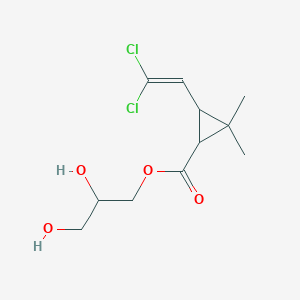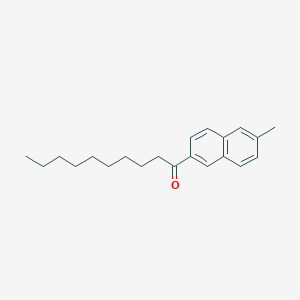![molecular formula C14H14ClN3O3 B14411541 {[4-Chloro-6-(2,3-dimethylanilino)pyrimidin-2-yl]oxy}acetic acid CAS No. 86627-27-2](/img/structure/B14411541.png)
{[4-Chloro-6-(2,3-dimethylanilino)pyrimidin-2-yl]oxy}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[4-Chloro-6-(2,3-dimethylanilino)pyrimidin-2-yl]oxy}acetic acid is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are widely found in nature, including in DNA and RNA
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[4-Chloro-6-(2,3-dimethylanilino)pyrimidin-2-yl]oxy}acetic acid typically involves the reaction of 2-chloro-4,6-dimethylpyrimidine with 2,3-dimethylaniline under microwave-assisted conditions. This method is preferred due to its efficiency and reduced reaction times compared to conventional heating methods . The reaction proceeds through an aromatic nucleophilic substitution mechanism, where the chlorine atom is replaced by the aniline derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale microwave reactors to ensure uniform heating and efficient reaction times. The use of continuous flow reactors can also be considered to enhance the scalability of the process. The reaction conditions typically involve temperatures ranging from 100°C to 150°C and reaction times of a few minutes.
Analyse Des Réactions Chimiques
Types of Reactions
{[4-Chloro-6-(2,3-dimethylanilino)pyrimidin-2-yl]oxy}acetic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Aniline derivatives in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
{[4-Chloro-6-(2,3-dimethylanilino)pyrimidin-2-yl]oxy}acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Investigated for its potential as a kinase inhibitor, which could be useful in cancer research.
Industry: Used in the synthesis of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of {[4-Chloro-6-(2,3-dimethylanilino)pyrimidin-2-yl]oxy}acetic acid involves its interaction with specific molecular targets, such as kinases. Kinases are enzymes that play a crucial role in cell signaling and regulation. By inhibiting these enzymes, the compound can interfere with cell proliferation and survival pathways, making it a potential candidate for cancer therapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrimido[4,5-d]pyrimidines: These compounds have similar structural features and biological activities.
Pyrazolo[3,4-d]pyrimidines: Known for their kinase inhibitory activities and potential anticancer properties.
Uniqueness
{[4-Chloro-6-(2,3-dimethylanilino)pyrimidin-2-yl]oxy}acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
86627-27-2 |
|---|---|
Formule moléculaire |
C14H14ClN3O3 |
Poids moléculaire |
307.73 g/mol |
Nom IUPAC |
2-[4-chloro-6-(2,3-dimethylanilino)pyrimidin-2-yl]oxyacetic acid |
InChI |
InChI=1S/C14H14ClN3O3/c1-8-4-3-5-10(9(8)2)16-12-6-11(15)17-14(18-12)21-7-13(19)20/h3-6H,7H2,1-2H3,(H,19,20)(H,16,17,18) |
Clé InChI |
TVOVBUBOSFUNDL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)NC2=CC(=NC(=N2)OCC(=O)O)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[[(2Z)-2-(4-ethoxyphenyl)-2-hydroxyiminoethylidene]amino]phenol](/img/structure/B14411481.png)

![N,N-Diethyl-2-{[4-(phenylethynyl)pyrimidin-2-yl]oxy}ethan-1-amine](/img/structure/B14411511.png)
![N,N'-[1,3,4-Thiadiazole-2,5-diyldi(2,1-phenylene)]dianiline](/img/structure/B14411518.png)

![Methyl 2-amino-5,6,7,8-tetrahydro-4H-thieno[2,3-C]azepine-3-carboxylate hydrochloride](/img/structure/B14411529.png)




![4-[(E)-(1,3-Dioxo-1,3-diphenylpropan-2-yl)diazenyl]benzoic acid](/img/structure/B14411555.png)

